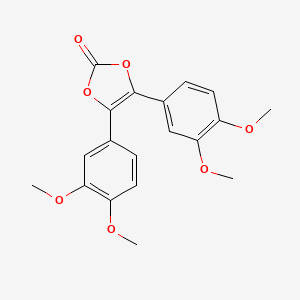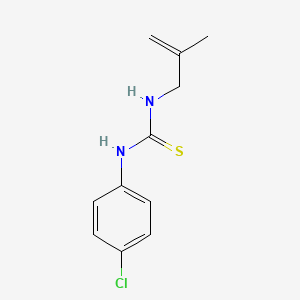![molecular formula C16H13FN4O2 B11484461 N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the pyridinyl group: The oxadiazole intermediate is then coupled with a pyridinyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the fluorophenyl group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and oxadiazole rings.
Reduction: Reduction reactions may target the amide bond or the oxadiazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridinyl and oxadiazole rings.
Reduction: Reduced forms of the amide bond or oxadiazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-bromophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Comparison: N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C16H13FN4O2 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13FN4O2/c17-12-3-5-13(6-4-12)19-14(22)7-8-15-20-16(21-23-15)11-2-1-9-18-10-11/h1-6,9-10H,7-8H2,(H,19,22) |
InChI Key |
FCOCOZGISKPHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(11-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11484386.png)
![Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11484402.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-](/img/structure/B11484413.png)
![6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484416.png)
![1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11484417.png)
![Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11484420.png)

![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)
![2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11484427.png)
![4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11484436.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
